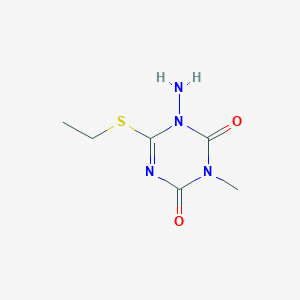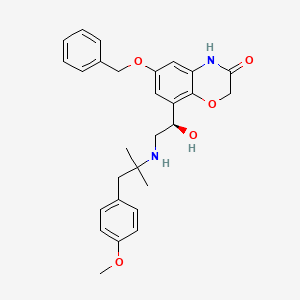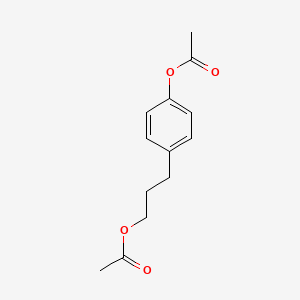
4-Formylestrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Formylestrone is a synthetic derivative of estrone, a naturally occurring estrogen hormone. It is characterized by the presence of a formyl group at the fourth position of the estrone molecule. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
4-Formylestrone is primarily targeted towards Steroid Sulfatase (STS) . STS is an enzyme that plays a crucial role in the regulation of hormone activity, particularly in the metabolism of steroids. The inhibition of STS has been identified as a potential therapeutic intervention for treating conditions like breast cancer .
Mode of Action
This compound acts as an irreversible inhibitor of STS . It binds to the active site of the enzyme, leading to a loss of concentration and time-dependent inhibition. This interaction results in a considerable decrease in the binding affinity of the enzyme .
Biochemical Pathways
It is known that the compound is involved in the metabolism of steroids, particularly estrogens . By inhibiting STS, this compound disrupts the normal metabolic pathways of these hormones, potentially leading to altered physiological responses.
Pharmacokinetics
It is known that similar compounds, such as other estrogens, are subject to extensive first-pass metabolism in the liver . This can affect the bioavailability of the compound and may influence its overall pharmacological effects.
Result of Action
The primary result of this compound’s action is the inhibition of STS, which can lead to altered steroid hormone activity . This can have significant effects at the molecular and cellular levels, potentially influencing a range of physiological processes. In particular, the inhibition of STS has been associated with potential therapeutic effects in the treatment of breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Formylestrone can be synthesized through a multi-step process starting from estrone. One common method involves the electrophilic aromatic substitution reaction using formaldehyde, triethylamine, and magnesium chloride on 2-tert-butyl estrone. This reaction yields 4-formyl estrone in good overall yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. The use of positional protecting groups and controlled reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Formylestrone undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products:
Oxidation: 4-carboxyestrone
Reduction: 4-hydroxymethylestrone
Substitution: Various 4-substituted estrone derivatives
Scientific Research Applications
4-Formylestrone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of other 4-substituted estrone and estradiol derivatives.
Biology: It is used in studies related to estrogen receptor binding and activity.
Industry: The compound is used in the development of pharmaceuticals and other estrogen-related products.
Comparison with Similar Compounds
Estrone: The parent compound of 4-formylestrone, lacking the formyl group.
4-Hydroxymethylestrone: A reduced form of this compound.
4-Aminomethylestrone: A derivative with an amino group at the fourth position.
Comparison: this compound is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity. Compared to estrone, this compound exhibits enhanced binding affinity to estrogen receptors and increased inhibitory activity towards steroid sulfatase .
Properties
CAS No. |
13879-56-6 |
|---|---|
Molecular Formula |
C₁₉H₂₂O₃ |
Molecular Weight |
298.38 |
Synonyms |
3-Hydroxy-17-oxoestra-1,3,5(10)-triene-4-carboxaldehyde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)




